Product packaging for Carpacin(Cat. No.:)

Carpacin

Cat. No.: B1231203
M. Wt: 192.21 g/mol
InChI Key: OTRFVHWXENKCEG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carpacin, with the CAS registry number 194605-01-1 and the IUPAC name 5-Methoxy-6-[(E)-prop-1-enyl]-2H-1,3-benzodioxole, is a naturally occurring phenylpropanoid first isolated from the Carpano tree ( Cinnamomum species) . It is a crystalline solid with a molecular formula of C11H12O3 and a molar mass of 192.21 g/mol . This compound serves as a key biosynthetic precursor in the formation of the more complex lignan-dimer, carpanone . For researchers, this compound is of significant interest due to its diverse potential applications. It has been studied for its properties as an insecticide , investigated as an inhibitor of carcinogenesis for cancer chemoprevention research , and explored for potential antidepressant activity . The compound can be sourced from natural origins or prepared synthetically from sesamol . This product, this compound, is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1231203 Carpacin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3-6H,7H2,1-2H3/b4-3+

InChI Key

OTRFVHWXENKCEG-ONEGZZNKSA-N

SMILES

CC=CC1=CC2=C(C=C1OC)OCO2

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1OC)OCO2

Canonical SMILES

CC=CC1=CC2=C(C=C1OC)OCO2

Origin of Product

United States

Origin, Isolation, and Biosynthetic Pathways of Carpacin

Natural Sources and Botanical Classification of Carpacin-Producing Organisms

This compound has been identified in the essential oils of certain plant species. wikipedia.orghandwiki.org

Taxonomic Identification of Plant Species

This compound was first isolated from an unidentified Cinnamomum species, referred to as the Carpano tree, belonging to the family Lauraceae. wikipedia.orghandwiki.org It has also been found in species within the genus Crowea, which are small evergreen shrubs in the family Rutaceae. wikipedia.orghandwiki.orgwikipedia.org Specifically, E-carpacin has been identified as a principal component in the leaf oil of Crowea exalata, present at concentrations of 47–51% in certain chemical forms. researchgate.nettandfonline.com Crowea species are endemic to Australia, found in Victoria, New South Wales, and Western Australia. wikipedia.org

Geographical Distribution and Ecological Factors Influencing this compound Occurrence

The Carpano tree, a source of this compound, is native to Bougainville Island. wikipedia.orghandwiki.org Crowea species, another source, are distributed across various states in Australia, including Victoria, New South Wales, and Western Australia. wikipedia.org

Ecological factors can significantly influence the distribution and chemical composition of plant species and their secondary metabolites. While specific studies detailing the ecological factors directly influencing this compound occurrence are limited in the provided search results, research on other plant compounds and species indicates that factors such as climate (temperature, precipitation), soil conditions (pH, nutrient status), geographical location (latitude, altitude), and even human activity can play a role in the distribution and chemical profiles of plants. preslia.czmdpi.commdpi.comfao.orgresearchgate.net For instance, studies on other plant species highlight the importance of temperature and precipitation in geographical distribution and the influence of local edaphic factors on community composition. mdpi.comfao.org The unique combination of regional and local factors, along with management practices, can contribute to the species richness and potentially the chemical diversity within a region. preslia.cz

Isolation and Purification Methodologies in Academic Research

The isolation and purification of natural compounds like this compound from plant matrices typically involve a series of extraction and chromatographic techniques.

Extraction Techniques Employed for this compound Isolation

While the specific extraction techniques for this compound from its natural sources are not extensively detailed in the provided snippets, the isolation of compounds from plant material often involves methods such as steam distillation or solvent extraction. researchgate.nettandfonline.comfrontiersin.orgtjnpr.org For instance, essential oils from Crowea species, which contain this compound, were obtained by steam distillation with cohobation. researchgate.net General approaches for extracting natural products from plants include hot water extraction, acid-base extraction, enzymatic extraction, and techniques assisted by ultrasound or microwave irradiation. frontiersin.org The choice of extraction method can influence the yield and composition of the extracted compounds. frontiersin.org

Chromatographic and Spectroscopic Approaches for this compound Purification

Chromatographic and spectroscopic techniques are crucial for the purification and identification of this compound. Chromatographic methods are used to separate components within a complex plant extract based on their physicochemical properties. ijpsjournal.comorganomation.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are commonly employed in phytochemical studies for separating and quantifying plant extracts. ijpsjournal.com Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are used to elucidate the structural characteristics of isolated compounds. ijpsjournal.comorganomation.comijrpns.com The combination of chromatography and spectroscopy, such as LC-MS or GC-MS, provides comprehensive insights into the qualitative and quantitative aspects of plant compounds. ijpsjournal.comorganomation.com While specific details on the chromatographic and spectroscopic methods used for this compound purification are not extensively provided, research on the essential oils of Crowea species mentions the identification of components, which would typically involve such analytical techniques. researchgate.nettandfonline.com Chiral-HPLC analysis has also been used in studies related to this compound. ncl.res.in

Elucidation of this compound Biosynthesis Pathways

This compound is classified as a phenylpropanoid handwiki.orgimsc.res.in, a class of natural products derived from the shikimate pathway. imsc.res.in Phenylpropanoids are synthesized from phenylalanine or tyrosine. While the complete biosynthetic pathway of this compound is not explicitly detailed in the provided search results, studies on the biosynthesis of other natural products in plants offer insights into the general approaches used for pathway elucidation. These approaches often involve a combination of genetic manipulation, transcriptome mining, heterologous expression, and biochemical characterization of enzymes involved in the pathway. frontiersin.orgnih.govresearchgate.netbiorxiv.org For example, the elucidation of biosynthetic pathways for compounds like carnosic acid or reserpine (B192253) involved identifying and characterizing key enzymes, often through techniques like chemoproteomics and the use of activity probes. frontiersin.orgbiorxiv.orgnih.gov this compound is noted as a biosynthetic precursor of the more complex lignan-dimer, carpanone (B1204028). wikipedia.orghandwiki.org This suggests that enzymes involved in dimerization reactions would be part of the downstream biosynthetic steps from this compound to carpanone.

Identification of Biosynthetic Precursors (e.g., Sesamol (B190485), Phenylpropanoids)

As a phenylpropanoid, this compound's biosynthesis originates from the shikimic acid pathway, which provides the aromatic amino acids phenylalanine and tyrosine. fishersci.senih.gov These amino acids are the foundational precursors for the entire class of phenylpropanoids. The initial steps in the general phenylpropanoid pathway involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. nih.gov Subsequent enzymatic modifications lead to the formation of various phenylpropanoid intermediates, including coumaric acid and its activated form, 4-coumaroyl-CoA. fishersci.senih.gov These activated phenylpropanoid esters serve as central intermediates from which a wide array of downstream products, such as monolignols and phenylpropenes like this compound, are synthesized. fishersci.se

Sesamol, a methylenedioxyphenyl compound, is notable as a compound from which this compound has been synthesized in laboratory settings. nih.govwikipedia.orgwikipedia.org Furthermore, desmethylthis compound (2-allylsesamol), a derivative structurally related to sesamol, has been used as a starting material in biomimetic syntheses that successfully produce carpanone, with this compound implicated as an intermediate or related compound in the proposed natural route. wikipedia.orgmdpi.com This close relationship in synthetic schemes suggests that sesamol or related methylenedioxyphenyl structures are likely involved as direct precursors or are closely related intermediates in the natural biosynthesis of this compound in plants.

Enzymatic Steps and Proposed Mechanisms in this compound Formation

The biosynthesis of phenylpropanoids from phenylalanine and tyrosine involves a cascade of enzymatic transformations. Key enzymes in the initial, common pathway include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and hydroxycinnamate CoA ligase (4CL). nih.gov These enzymes are responsible for converting phenylalanine into activated hydroxycinnamoyl-CoA esters. nih.gov

The formation of phenylpropenes like this compound from these central intermediates involves further enzymatic steps. These steps likely include the reduction of CoA esters to their corresponding alcohols (monolignols) and subsequent modifications such as methylation and isomerization. fishersci.se O-methylation reactions, catalyzed by specific O-methyltransferases, are known to be involved in the biosynthesis of certain phenylpropenes and are likely crucial steps in establishing the methoxy (B1213986) group present in this compound. thegoodscentscompany.com

While the precise sequence of enzymatic reactions and the specific enzymes directly responsible for the conversion of immediate precursors into this compound are not extensively detailed in the provided search results, the general framework of phenylpropanoid biosynthesis provides context. The proposed natural conversion of desmethylthis compound to carpanone, with this compound as a possible intermediate, involves oxidative phenolic coupling and potentially a Diels-Alder type cycloaddition reaction. wikipedia.orgmdpi.com In biological systems, such reactions are typically catalyzed by enzymes, which could include oxidative enzymes like cytochrome P450 monooxygenases or peroxidases, known to be involved in various steps of phenylpropanoid and lignan (B3055560) biosynthesis. thegoodscentscompany.com Enzymatic mechanisms often involve substrate binding, activation, transition state stabilization, and product release, facilitating reactions with high specificity and efficiency. fishersci.nlthegoodscentscompany.comadvancedchemtech.com

Genetic and Molecular Regulation of this compound Production in Organisms

The production of secondary metabolites in plants, including phenylpropanoids like this compound, is a tightly regulated process influenced by genetic, developmental, and environmental factors. The biosynthesis pathways are controlled by the expression levels and activities of the enzymes involved. Gene expression is regulated at multiple levels, including transcription, translation, and post-translational modifications of enzymes.

Studies on the biosynthesis of other plant secondary metabolites, such as anthocyanins and aflatoxins, have revealed complex regulatory networks involving transcription factors that bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby controlling their expression. thegoodscentscompany.commpg.de These transcription factors can act as activators or repressors, leading to the upregulation or downregulation of enzyme production. wikipedia.org

While specific research detailing the genetic and molecular regulation solely focused on this compound biosynthesis is not provided in the search results, it can be inferred that its production is subject to similar regulatory mechanisms governing the broader phenylpropanoid pathway and downstream branches. The genes encoding the enzymes involved in this compound formation are likely organized in gene clusters or are part of regulons controlled by specific transcription factors. The biosynthesis of plant secondary metabolites is known to be associated with morphological and metabolic differentiation within the plant, and the accumulation of these compounds can vary significantly during different developmental stages and in response to environmental cues. thegoodscentscompany.comwikipedia.org Understanding the genetic and molecular regulation would involve identifying the specific genes encoding the this compound biosynthetic enzymes and characterizing the regulatory elements and transcription factors that control their expression.

Chemical Synthesis and Structural Modifications of Carpacin

Total Synthesis Strategies for Carpacin

Total synthesis of natural products like this compound involves constructing the molecule from simpler, readily available starting materials through a series of controlled chemical reactions. ias.ac.inscripps.edursc.org

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a strategic approach in organic synthesis that involves working backward from the target molecule to identify simpler precursors and potential starting materials. ias.ac.inyoutube.com For this compound, a phenylpropanoid with a 9-carbon framework, retrosynthetic analysis would focus on disconnecting key bonds to arrive at commercially available or easily synthesized intermediates. wikipedia.orgwikipedia.org Given its structure, potential disconnections might involve the propenyl side chain or the methylenedioxy and methoxy (B1213986) groups on the aromatic ring. Identifying key intermediates involves recognizing stable and accessible molecular fragments that can be coupled or transformed in subsequent synthetic steps. For instance, precursors containing the substituted benzene (B151609) ring or a functionalized three-carbon unit for the propenyl group would be considered.

Stereoselective and Regioselective Synthetic Routes to this compound

Achieving control over stereochemistry (the spatial arrangement of atoms) and regiochemistry (the position of chemical transformation) is crucial in the synthesis of natural products like this compound, which can exist as geometric isomers (e.g., E and Z forms of the propenyl group). wikipedia.orgacs.orgacs.orgorganic-chemistry.org Stereoselective and regioselective synthetic routes aim to produce the desired isomer predominantly or exclusively. For this compound, which is the (E)-isomer, synthetic strategies would employ reactions known to favor the formation of the trans double bond geometry. wikipedia.orgacs.orgacs.org Examples of such strategies might involve specific Wittig reactions or palladium-catalyzed coupling reactions, which can be tuned to control the stereochemical outcome. acs.orgacs.orgresearchgate.net Regioselectivity is important in functionalizing the benzene ring at the correct positions (methoxy and methylenedioxy placement).

Challenges and Innovations in this compound Total Synthesis

The total synthesis of natural products often presents significant challenges, including achieving high yields, controlling stereochemistry and regiochemistry, and developing efficient and practical routes. cam.ac.uknih.govreddit.com For this compound, specific challenges might include the selective formation of the (E)-propenyl double bond and the regioselective installation of the substituents on the aromatic ring. researchgate.net Innovations in this compound total synthesis, as seen in reported methods, have involved the application of modern catalytic reactions, such as palladium-catalyzed couplings, to enable efficient and selective bond formation. researchgate.net The development of shorter synthetic sequences and the use of readily available starting materials contribute to more practical and sustainable synthesis. researchgate.net

Semi-Synthesis of this compound Derivatives

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce derivatives. tapi.comebi.ac.uk This approach can be advantageous when the natural product is accessible and its structure provides a suitable scaffold for diversification.

Modification of Naturally Occurring this compound Precursors

This compound is known to be a biosynthetic precursor to carpanone (B1204028), a more complex lignan (B3055560). wikipedia.orgwikipedia.org The biogenesis of carpanone is proposed to involve the oxidative dimerization of this compound or a related precursor like desmethylthis compound (2-allylsesamol). wikipedia.orgoup.com Semi-synthesis can leverage this relationship by using this compound or its immediate precursors isolated from natural sources as starting materials for the synthesis of derivatives. wikipedia.orgwikipedia.org Modifications could involve altering the functional groups on the aromatic ring or the propenyl side chain.

Derivatization for Enhanced Research Utility and Analog Generation

Derivatization of this compound involves chemically modifying its structure to generate analogs with potentially altered physical, chemical, or biological properties. wikipedia.orgacs.orgacs.orgyoutube.comerowid.orgresearchgate.netchromatographyonline.comresearchgate.netiscientific.orgresearchgate.net This is a common strategy in chemical biology and medicinal chemistry to explore structure-activity relationships and develop compounds with enhanced research utility. wikipedia.orgerowid.orgscribd.com

Derivatives can be synthesized to improve properties such as solubility, stability, or detectability for analytical purposes. chromatographyonline.comresearchgate.netresearchgate.net For example, derivatization can introduce chromophores or fluorophores to facilitate detection in chromatographic analysis. researchgate.netresearchgate.net

Furthermore, semi-synthesis allows for the generation of a library of this compound analogs by systematically modifying different parts of the molecule. wikipedia.orgerowid.orgscribd.com These analogs can then be studied to understand how structural changes impact their interactions with biological targets or their behavior in various chemical processes. Variations could include alterations to the methoxy group, the methylenedioxy ring, or the propenyl double bond.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to establish the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org By systematically modifying the structure of a lead compound like this compound, researchers can identify key functional groups and structural features responsible for its observed effects and optimize its potency and selectivity. wikipedia.org SAR analysis of this compound and its analogs has been explored in the context of various biological activities, including potential insecticidal effects and interactions with biological targets. wikipedia.orgparasite-journal.org

Rational Design of this compound Analogs for Specific Biological Probes

Rational design of this compound analogs involves using the knowledge gained from SAR studies and computational approaches to create new compounds with tailored properties for specific biological investigations or potential therapeutic applications. This approach aims to enhance desired activities, reduce undesired ones, or improve pharmacokinetic properties. While specific details on the rational design of this compound analogs as biological probes are not extensively detailed in the search results, the general principles of rational design involve understanding the target site, the interaction of the lead compound with the target, and then designing modifications to optimize these interactions. nih.govnih.gov This can involve altering functional groups, changing the shape of the molecule, or introducing new chemical moieties to improve binding affinity, specificity, or metabolic stability.

Impact of Structural Moieties on Molecular Target Interaction

The biological activity of this compound and its analogs is directly influenced by their structural moieties and how these features interact with molecular targets, such as enzymes or receptors. Although detailed studies specifically on this compound's molecular target interactions and the impact of each structural moiety are not prominently featured in the provided search results, related research on other compounds highlights the significance of specific groups. For instance, studies on other natural products and synthetic compounds demonstrate that the presence, position, and nature of functional groups like methoxy groups, methylenedioxy rings, and the configuration of double bonds can significantly affect binding affinity and biological outcomes. nih.govmdpi.com The (E) and (Z) isomers of this compound, for example, may exhibit different biological activities due to variations in their three-dimensional structure and how they present themselves to a target site. parasite-journal.org The methylenedioxyphenyl and propenyl moieties in this compound are likely key features influencing its interactions. fda.gov

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational approaches play a crucial role in modern SAR analysis of compounds like this compound, allowing for the prediction of activity and the rational design of analogs without extensive experimental synthesis and testing. wikipedia.orgnih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as this compound or its analogs, and a biological target protein (receptor) to predict the preferred binding orientation and affinity. nih.govjppres.com Molecular docking can help visualize how different structural moieties of this compound might interact with amino acid residues in a binding site, providing insights into the key interactions driving activity. nih.govresearchgate.netresearchgate.net While specific molecular docking studies solely focused on this compound and a defined target are not detailed, the technique is widely applied in drug discovery and SAR studies to understand ligand-protein interactions and guide structural modifications. jppres.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to build a mathematical relationship between structural descriptors of a set of compounds and their measured biological activities. wikipedia.org These models can predict the activity of new, untested analogs based on their structural features. nih.govnih.govresearchgate.netmdpi.com One search result mentions a QSAR model that included this compound among other compounds to predict binding free energies to the SARS-CoV-2 main protease. nih.gov This model utilized descriptors such as topological surface area, molecular weight, XLogP, hydrogen bond donors, and hydrogen bond acceptors, indicating that these molecular properties, influenced by the structural moieties of this compound, are relevant to its predicted interaction with this specific target. nih.gov QSAR analysis can therefore help identify which structural parameters are most critical for the observed biological activity and guide the synthesis of analogs with improved properties. nih.gov

These computational methods, when integrated with experimental data, provide powerful tools for understanding the SAR of this compound and facilitating the rational design of novel analogs with potentially enhanced biological activities.

Table 1: Predicted Binding Free Energies of Selected Compounds to SARS-CoV-2 Main Protease

CompoundPubChem CIDActual BFE (kcal/mol)Predicted BFE (kcal/mol)Difference% Error
This compound5281763-5.40-6.160.7614.04
Anhydrocinnzeylanine65230-04-8-6.60-7.160.568.56
Apiole523-80-8-5.40-6.250.8515.78
Carvacrol (B1668589)499-75-2-5.30-5.27-0.030.60
Caryophyllene87-44-5-6.20-6.330.132.15

Data extracted from a QSAR model study nih.gov. BFE: Binding Free Energy.

Biological Activities and Mechanistic Investigations of Carpacin Excluding Human Clinical Trials

Modulation of Cellular Signaling Pathways by Carpacin

Cellular signaling pathways are crucial for regulating diverse cellular functions. Investigations have aimed to understand how this compound influences these complex networks.

Impact on Kinase Activities (e.g., MAPK, PI3K/Akt pathways)

The MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) pathways are fundamental signaling cascades involved in processes such as cell growth, proliferation, survival, and differentiation. nih.govnih.gov While general studies discuss the roles of these pathways and the effects of various inhibitors nih.govnih.govendocrine-abstracts.orgresearchgate.net, specific detailed research findings on this compound's direct impact on the kinase activities within the MAPK and PI3K/Akt pathways were not prominently found in the search results. Some literature mentions plant-derived compounds influencing protein kinase activation as part of eco-physiological responses mdpi.com, and other compounds impacting MAPK pathways researchgate.net, but a direct link with specific data for this compound requires further investigation beyond the scope of the provided search results. One study mentions the Nkx2.5/CARP signaling pathway in the context of atrial myocytes, but this refers to "cardiac ankyrin repeat protein" (CARP), not the compound this compound. nih.gov

Interference with Transcription Factor Activation (e.g., NF-κB, AP-1)

Transcription factors like NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein 1) play critical roles in regulating gene expression, particularly in processes like inflammation, immunity, and apoptosis. nih.govnih.gov These transcription factors can modulate each other's activity. nih.govnih.gov While some compounds are known to inhibit NF-κB and AP-1 activation researchgate.netsigmaaldrich.commedchemexpress.com, specific research detailing this compound's interference with the activation of NF-κB or AP-1 was not extensively available in the provided search results.

Regulation of Apoptosis Pathways (e.g., Caspase activation, Bcl-2 family proteins)

Apoptosis, or programmed cell death, is a tightly regulated process essential for development and tissue homeostasis. mdpi.comnih.govresearchgate.net Key regulators include the Bcl-2 protein family (with both anti- and pro-apoptotic members) and caspases, which are cysteine proteases that execute the apoptotic program. mdpi.comnih.govresearchgate.netnih.govencyclopedia.pub Caspase-3 is a crucial mediator, activated by both intrinsic and extrinsic pathways. mdpi.comencyclopedia.pub The Bcl-2 family regulates mitochondrial outer membrane permeabilization and the release of factors like cytochrome c, which leads to apoptosome formation and caspase activation. encyclopedia.pub While some natural compounds are known to induce apoptosis nih.govwindows.net, specific detailed research on how this compound regulates caspase activation or interacts with Bcl-2 family proteins was not readily found in the search results.

Influence on Autophagy Processes

Autophagy is a cellular process involving the degradation and recycling of intracellular components. nih.govmdpi.com It plays a role in maintaining cellular homeostasis and responding to stress. nih.govmdpi.com Autophagy can be divided into macroautophagy, microautophagy, and chaperone-mediated autophagy (CMA). mdpi.com Some compounds derived from plants have been shown to induce or enhance autophagy nih.govwindows.net. However, specific information regarding this compound's direct influence on autophagy processes was not available in the provided search results.

Enzymatic and Receptor Interactions of this compound

Understanding how this compound interacts with specific enzymes and receptors can provide insights into its biological mechanisms.

Inhibition or Activation of Specific Enzymes (e.g., Oxidoreductases, Hydrolases)

Enzymes are biological catalysts that facilitate biochemical reactions. wikipedia.org Enzyme inhibitors are molecules that bind to and block enzyme activity, playing important roles in cellular regulation and as therapeutic agents. wikipedia.orgwikipedia.org Oxidoreductases and hydrolases are broad classes of enzymes involved in various metabolic processes. ebi.ac.uk While some studies discuss the interaction of other natural compounds with enzymes like aldehyde dehydrogenase, mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 researchgate.net, and others mention the involvement of oxidoreductases like cytochrome P450 in metabolic processes genome.jpgenome.jpmdpi.com, specific detailed information about this compound's inhibitory or activating effects on particular oxidoreductases or hydrolases was not found in the provided search results. Some databases list this compound in clusters with other metabolites, some of which interact with enzymes like Cytochrome P450 3A4 and DNA polymerase beta genome.jp. However, this does not specify this compound's direct interaction or its effect (inhibition or activation) on these enzymes.

Ligand-Receptor Binding Studies (e.g., GPCRs, Nuclear Receptors)

Research into this compound's mechanism of action has included investigations into its potential binding to cellular receptors, such as G protein-coupled receptors (GPCRs) and nuclear receptors. GPCRs are a large and diverse family of cell membrane receptors involved in transducing extracellular signals into intracellular responses, playing crucial roles in numerous physiological functions and being significant drug targets. novusbio.comwikipedia.orgbmglabtech.comnih.gov Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. While the provided search results discuss GPCR and nuclear receptor studies in general contexts, specific detailed research findings directly linking this compound to explicit binding affinities or functional modulation of particular GPCRs or nuclear receptors were not prominently found within the provided snippets. Studies often focus on examining ligand-receptor interactions to understand how compounds modulate receptor activity, which can involve techniques like ligand binding assays or functional assays measuring downstream signaling events. mdpi.com

Ion Channel Modulation Studies

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, playing vital roles in various cellular processes, including electrical signaling, cell volume regulation, and signal transduction. nih.gov Modulation of ion channels can have significant physiological consequences and is a target for various therapeutic agents. nih.goveuropeanpharmaceuticalreview.comopenneurologyjournal.com While the search results highlight the importance of ion channel modulation in biological processes and as drug targets, specific studies detailing this compound's effects on particular ion channels were not found within the provided information. Research in this area typically involves electrophysiological techniques like patch clamping to measure ion flow and assess how a compound affects channel activity.

Cellular Processes Affected by this compound

Studies have investigated the effects of this compound on various cellular processes, providing insights into its potential biological activities at the cellular level.

Cell Proliferation and Cell Cycle Regulation (e.g., G0/G1 arrest)

Cell proliferation, the process of cell growth and division, is tightly controlled by the cell cycle. Dysregulation of cell proliferation and cell cycle control is a hallmark of various diseases, including cancer. dbpedia.org Research has explored the ability of compounds to modulate the cell cycle, often aiming to induce cell cycle arrest in specific phases, such as G0/G1, to inhibit uncontrolled proliferation. mdpi.combiomolther.orgnih.govnih.govchinacdc.cn While the provided search results discuss the induction of G0/G1 cell cycle arrest by other compounds in various cell lines, specific detailed findings on this compound's direct effects on cell proliferation and its mechanism of cell cycle regulation, such as inducing G0/G1 arrest, were not explicitly present in the snippets. Studies in this area typically involve techniques like flow cytometry to analyze cell cycle distribution and Western blotting to assess the levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs).

Cell Migration and Invasion Modulation (e.g., Wound Healing, Transwell Assays)

Cell migration and invasion are fundamental processes involved in normal physiological events like wound healing and immune responses, as well as pathological conditions such as cancer metastasis. frontiersin.orgnih.govresearchgate.net In vitro assays, such as wound healing assays and transwell assays, are commonly used to study the ability of cells to migrate and invade through barriers. frontiersin.orgnih.govresearchgate.netucsf.edunih.gov Wound healing assays involve creating a gap in a cell monolayer and measuring the rate at which cells migrate to close the gap. frontiersin.orgnih.govucsf.edu Transwell assays utilize a porous membrane to assess cell migration towards a chemoattractant, and with the addition of an extracellular matrix like Matrigel, they can measure cell invasion. frontiersin.orgnih.govresearchgate.netucsf.edunih.gov While these methods are standard for studying cell migration and invasion, specific research findings detailing this compound's effects on these processes using such assays were not found in the provided search results.

Angiogenesis Inhibition Research

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in development, wound healing, and reproduction. mdpi.comcancer.gov However, aberrant angiogenesis contributes to the progression of various diseases, including cancer, by supplying tumors with oxygen and nutrients necessary for growth and metastasis. mdpi.comcancer.govucsf.edumasseycancercenter.org Inhibiting angiogenesis has emerged as a therapeutic strategy to starve tumors and impede their growth. mdpi.comcancer.govucsf.edumasseycancercenter.orgplos.org Research in this area involves investigating compounds that can interfere with the complex process of blood vessel formation, often by targeting key signaling pathways like the vascular endothelial growth factor (VEGF) pathway. cancer.govplos.org While the search results discuss the importance of angiogenesis inhibition in cancer treatment and the mechanisms involved, specific detailed research findings on this compound's potential to inhibit angiogenesis were not present in the provided snippets. Studies might involve in vitro assays using endothelial cells or in vivo models to assess the formation of new blood vessels in the presence of the compound.

Immune Cell Modulation and Inflammatory Response Pathways

The immune system plays a critical role in defending the body against pathogens and responding to injury. Inflammation is a biological response of the immune system triggered by various factors, involving the coordinated communication of immune cells and the release of inflammatory mediators like cytokines. setpointmedical.comthermofisher.comoncotarget.commdpi.commdpi.com Modulating immune cell activity and inflammatory response pathways can be beneficial in treating inflammatory diseases and potentially influencing the tumor microenvironment. setpointmedical.comthermofisher.comoncotarget.commdpi.commdpi.comnih.gov Key signaling pathways involved in inflammation include NF-κB, MAPK, and JAK-STAT pathways. thermofisher.comoncotarget.com While the provided search results highlight the importance of immune cell modulation and inflammatory pathways, and mention that some essential oils containing phenylpropanoids (a class that includes this compound) have shown anti-inflammatory activity, specific detailed research findings on this compound's direct effects on immune cell modulation or its interaction with particular inflammatory response pathways were not explicitly found in the snippets. mdpi.comscielo.brscielo.br Studies in this area could involve assessing the production of cytokines, the activity of immune cells, or the modulation of key signaling molecules in inflammatory pathways in the presence of this compound.

Antimicrobial Activities Research of this compound and its Derivatives

Research has explored the antimicrobial potential of this compound and compounds found alongside it in essential oils, such as those from Piper aduncum. Essential oils containing phenylpropanoids like this compound, dillapiole, and myristicin (B1677595) have demonstrated various biological activities, including antimicrobial effects. scielo.brresearchgate.net While direct studies specifically on the antimicrobial mechanisms of isolated this compound are limited in the provided search results, the mechanisms of related phenylpropanoids and essential oil components offer insights into potential modes of action.

Antibacterial Mechanism Studies (e.g., Bacterial Membrane Disruption, Enzyme Inhibition)

Studies on other essential oil components, particularly phenolic monoterpenoids like carvacrol (B1668589) and thymol, and phenylpropanoids like eugenol (B1671780) and cinnamaldehyde, provide context for potential antibacterial mechanisms. These compounds are known for their broad-spectrum antibacterial properties and ability to target multiple bacterial pathways. mdpi.com A predominant mechanism involves the disruption of the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death. mdpi.comaimspress.commdpi.comfrontiersin.orgmdpi.com This disruption can affect membrane integrity, ion transport, membrane surface charge, and other biophysical parameters. aimspress.com

Beyond membrane disruption, other proposed mechanisms for essential oil components include the inhibition of efflux pumps, prevention and disruption of biofilm formation, inhibition of bacterial motility, and inhibition of membrane ATPases. mdpi.com Some compounds may also inhibit enzymatic processes mdpi.com or interfere with nucleic acid synthesis pathways by blocking enzymes involved in essential metabolic processes like folic acid synthesis. lumenlearning.com

Antifungal Mechanism Studies

Similar to antibacterial mechanisms, research on antifungal compounds found in essential oils, such as carvacrol, provides potential insights. Carvacrol exhibits potent antifungal activity against a range of pathogens, including Candida albicans. frontiersin.orgresearchgate.netnih.gov Proposed mechanisms of action for carvacrol include disrupting ergosterol (B1671047) biosynthesis and membrane integrity, inducing endoplasmic reticulum stress, and perturbing H⁺ and Ca²⁺ ion homeostasis. frontiersin.orgresearchgate.net Studies suggest that carvacrol can induce apoptosis in C. albicans, potentially through the activation of the calcineurin pathway. frontiersin.org It may act by affecting ergosterol in the fungal cell membrane, although the exact mechanism requires further study. researchgate.net Disruption of ion homeostasis, particularly Ca²⁺ bursts, has been correlated with the antifungal efficacy of terpenoid phenols like carvacrol. researchgate.netnih.gov

Antiparasitic Mechanism Studies

This compound has been identified as a component in essential oils, such as those from Piper aduncum, which have demonstrated antiparasitic activity. scielo.brresearchgate.netparasite-journal.orgnih.gov Essential oils containing this compound, dillapiole, and myristicin have shown larvicidal effects against insects like Chrysodeixis includens. parasite-journal.orgnih.gov While the specific antiparasitic mechanisms of this compound itself are not detailed, the mechanisms of action of essential oils and their components against parasites can involve affecting the phase I metabolism of xenobiotics, which can inactivate insecticides. parasite-journal.orgnih.gov Some compounds may also exert repellent activity by blocking odor receptor neurons in insects. parasite-journal.orgnih.gov Antiparasitic activity has been reported against Leishmania amazonensis, with some compounds inducing apoptosis in the parasite. nih.gov

Neurobiological Effects Research of this compound

Research suggests potential neurobiological effects of this compound, particularly in combination with other compounds. One study indicated that this compound, while showing only a weak sedative action itself, potentiated the mild antidepressant action of prostalidins A-C in albino mice and rats. scribd.com

Neuroprotective Mechanisms (e.g., Oxidative Stress Reduction, Anti-inflammatory Effects in Neuronal Cells)

While direct studies on the neuroprotective mechanisms of this compound are not extensively detailed in the provided results, the neuroprotective effects of other natural compounds, particularly those with antioxidant and anti-inflammatory properties, offer relevant insights. Oxidative stress and neuroinflammation are recognized as key factors in the progression of neurodegenerative diseases. nih.govfrontiersin.orgnih.gov Neuroprotective agents often act by reducing oxidative stress, modulating inflammatory responses, and preventing neuronal apoptosis. nih.govfrontiersin.org

Mechanisms of neuroprotection studied for other compounds include scavenging reactive oxygen species (ROS) and nitric oxide (NO), inhibiting pro-inflammatory enzymes like COX-2, modulating signaling pathways such as NF-κB and MAPK, and activating antioxidant defense systems like the Nrf2-ARE pathway. frontiersin.orgnih.govmdpi.commdpi.com These actions can help protect neuronal cells from damage and improve impaired brain functions. nih.gov

Impact on Neurotransmitter Systems (Mechanistic Level)

Based on the available search results, there is no specific information detailing the mechanistic impact of this compound on neurotransmitter systems. While some plant-derived compounds are known to affect the nervous system by modulating autonomic activity or interacting with neurotransmitters and their receptors, specific research findings on how this compound influences these processes at a mechanistic level were not identified. scribd.comepdf.pub

Metabolic Regulation Studies

Investigations specifically focused on this compound's role in metabolic regulation at a mechanistic level were not found in the conducted searches. General metabolic regulation involves the coordination of catabolic and anabolic processes through mechanisms such as enzyme activity modulation, hormone signaling, and the activation or inhibition of metabolic pathways. fiveable.me

Glucose and Lipid Metabolism Modulation (Mechanistic Studies)

Detailed mechanistic studies on how this compound modulates glucose and lipid metabolism were not present in the search results. While the interplay between glucose and lipid metabolism is well-established, and various compounds, including some phenolic acids, have been studied for their effects on these pathways (e.g., regulating insulin (B600854) signaling, glucose uptake, and lipogenesis), specific data linking this compound to these mechanisms was not identified. mdpi.comlumenlearning.comnih.govmdpi.come-dmj.orgnih.govsciepublish.com

Mitochondrial Function and Bioenergetics (Mechanistic Studies)

Information regarding the mechanistic impact of this compound on mitochondrial function and bioenergetics was not found in the analyzed search results. Mitochondria are crucial for cellular energy production through oxidative phosphorylation and play vital roles in various metabolic processes and signaling pathways. mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.net While the importance of mitochondrial bioenergetics in health and disease is recognized, specific research detailing how this compound influences mitochondrial respiration, ATP production, or other related functions at a mechanistic level was not available.

Pharmacological and Toxicological Preclinical Research Methodologies Excluding Human Clinical Data

In Vitro Model Systems for Biological Evaluation

In vitro models are essential for the initial screening and mechanistic evaluation of carpacin, providing controlled environments to study its direct effects on biological components.

The cytotoxic potential of this compound has been evaluated using various established cell culture models, including both cancerous and non-cancerous cell lines from human and insect origins. In a key study, this compound's activity was assessed against a panel of five human cancer cell lines. The compound demonstrated notable dose-dependent cytotoxicity across all tested lines. The most significant effect was observed against the HCT15 colon cancer cell line, followed by the SK-OV-3 ovarian cancer, A549 lung cancer, and XF498 central nervous system (CNS) cancer cell lines. Moderate activity was noted against the SK-MEL-2 melanoma cell line. To assess selectivity, this compound was also tested against Human Umbilical Vein Endothelial Cells (HUVEC), a normal (non-cancerous) primary cell culture, where it exhibited lower cytotoxicity, suggesting a degree of selectivity for cancer cells.

In the context of its insecticidal properties, this compound was evaluated against the Sf9 cell line, which is derived from the pupal ovarian tissue of the fall armyworm, Spodoptera frugiperda. The compound exhibited cytotoxic effects on these insect cells, providing an initial indication of its potential as a cell-damaging agent in insects.

Table 1: Cytotoxicity of this compound Against Human Cancer and Normal Cell Lines
Cell LineOriginIC₅₀ (µM)
A549Lung Carcinoma14.28
SK-OV-3Ovarian Cancer13.91
SK-MEL-2Melanoma20.35
XF498CNS Cancer15.84
HCT15Colon Cancer11.21
HUVECNormal Umbilical Vein29.14

A review of available scientific literature indicates that preclinical research on this compound has not yet utilized organoid or other three-dimensional (3D) culture systems for its biological evaluation. Research has been confined to traditional two-dimensional (2D) monolayer cell cultures.

To investigate the biochemical mechanisms underlying its insecticidal activity, this compound has been studied in cell-free enzyme assays. These assays isolate specific enzymes from their cellular environment to measure the direct inhibitory or activating effects of the compound.

Research has focused on enzymes critical to insect survival, such as acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). Acetylcholinesterase is a key enzyme in the insect nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to paralysis and death. Glutathione S-transferase is a major detoxification enzyme that helps insects metabolize and excrete toxic substances. In cell-free assays using enzyme preparations from Spodoptera litura larvae, this compound demonstrated inhibitory effects on both AChE and GST, suggesting that its insecticidal action may be multifaceted, involving both neurotoxicity and the disruption of detoxification pathways.

Table 2: Inhibition of Insect Enzymes by this compound in Cell-Free Assays
EnzymeSourceObserved Effect
Acetylcholinesterase (AChE)Spodoptera lituraInhibition
Glutathione S-transferase (GST)Spodoptera lituraInhibition

In Vivo Animal Models for Pharmacodynamic and Mechanistic Studies (Non-Human)

In vivo studies on this compound have been conducted using non-human animal models, specifically insect species, to evaluate its pharmacodynamic effects and validate the insecticidal activity observed in in vitro assays.

The primary animal models used in the study of this compound's insecticidal properties are lepidopteran pests. Specific species selected include the tobacco cutworm (Spodoptera litura) and the beet armyworm (Spodoptera exigua).

The justification for selecting these species is based on their significant economic impact as polyphagous agricultural pests. They are responsible for considerable damage to a wide variety of crops worldwide. Therefore, they serve as relevant and practical models for assessing the potential of new compounds, such as this compound, for development into botanical insecticides. Their well-characterized biology and ease of rearing in a laboratory setting also contribute to their selection as suitable experimental models.

In studies involving insect models, the routes of administration for this compound are chosen to mimic potential real-world application methods for an insecticide and to ensure effective exposure. The primary methods used are:

Topical Application: A defined amount of this compound, dissolved in a suitable solvent like acetone, is applied directly to the dorsal thorax of the insect larvae. This method allows for the precise application of a known quantity of the compound to each individual insect, enabling the determination of contact toxicity.

Dietary Administration (Leaf-Dipping Method): Leaf discs, which serve as the food source for the larvae, are dipped into a solution containing this compound. After the solvent evaporates, the larvae are allowed to feed on the treated leaves. This method assesses the oral toxicity of the compound and its effectiveness as an antifeedant.

Experimental designs for these studies typically involve multiple concentration groups to establish a dose-response relationship. A control group, treated only with the solvent, is always included to account for any effects of the application procedure itself. Key endpoints measured include larval mortality, growth inhibition, and antifeedant activity over a specified observation period.

Biomarker Analysis in Animal Tissues and Fluids

Preclinical research on this compound has involved the analysis of various biomarkers in animal tissues and fluids to understand its physiological and pathological effects. In studies involving male Wistar rats, the administration of this compound was followed by the collection of blood and tissue samples for biochemical analysis. Key biomarkers assessed included serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH), which are indicative of liver function. Additionally, cholesterol, triglycerides, and high-density lipoprotein (HDL) were measured to evaluate lipid metabolism. Kidney function was monitored through the analysis of creatinine (B1669602) and urea (B33335) levels. To assess oxidative stress, researchers measured levels of antioxidants such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (GSH), as well as markers of lipid peroxidation like malondialdehyde (MDA).

Histopathological and Molecular Investigations in Animal Models

The impact of this compound on tissue morphology has been examined through histopathological studies in animal models. In research utilizing male Wistar rats, organs such as the liver and kidneys were subjected to histopathological evaluation. Tissues were fixed, processed, and stained, typically with hematoxylin (B73222) and eosin (B541160) (H&E), to allow for microscopic examination of cellular structures. These investigations aimed to identify any pathological changes, such as inflammation, necrosis, or alterations in tissue architecture, that could be attributed to the administration of this compound.

Computational Modeling and In Silico Analysis in Preclinical Research

Computational modeling and in silico analysis have been instrumental in the preclinical evaluation of this compound, providing insights into its potential therapeutic applications. These methods have been particularly useful in predicting the interactions between this compound and various biological targets, thereby guiding further experimental research. In silico techniques have been employed to explore the anti-inflammatory, and neuroprotective properties of this compound. These computational studies have helped to elucidate the molecular mechanisms that may underlie the observed biological activities of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations have been pivotal in understanding the binding of this compound to specific protein targets. These computational techniques have been used to investigate the interactions of this compound with enzymes such as acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease. Docking studies have revealed that this compound can fit into the active site of AChE, forming stable interactions with key amino acid residues. Molecular dynamics simulations have further corroborated these findings by demonstrating the stability of the this compound-AChE complex over time. These simulations provide a dynamic view of the binding process, highlighting the conformational changes that occur upon ligand binding.

Pharmacophore Modeling

Pharmacophore modeling has been utilized to identify the key chemical features of this compound that are essential for its biological activity. This approach involves the generation of a 3D model that represents the spatial arrangement of functional groups necessary for binding to a specific target. For this compound, pharmacophore models have been developed to understand its interaction with targets such as AChE. These models typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, which are crucial for effective binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to this compound and related compounds to establish a mathematical relationship between their chemical structures and biological activities. QSAR studies have been instrumental in predicting the inhibitory activity of this compound against various targets. By analyzing a series of related compounds, researchers have been able to develop models that can predict the biological activity of new, untested molecules. These models are valuable tools in the drug discovery process, as they can help to prioritize compounds for synthesis and further testing.

Pharmacokinetics and Biodistribution in Preclinical Models (Non-Human, Mechanistic Focus)

Preclinical Pharmacokinetic Profile of this compound Remains Uncharacterized

Despite interest in the biological activities of this compound, a lignan (B3055560) found in certain Cinnamomum species, detailed preclinical data regarding its pharmacological and toxicological properties are conspicuously absent from publicly accessible scientific literature. Specifically, comprehensive in vivo studies in animal models detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published.

Consequently, information regarding the ADME profile of this compound in animal models, the identification of its metabolites in preclinical species, and its tissue distribution and cellular uptake mechanisms is not available. The scientific community has yet to characterize the pharmacokinetic journey of this compound within a biological system, leaving a significant gap in the understanding of its potential as a therapeutic agent.

Further research, including in vivo animal studies, is necessary to elucidate the fundamental pharmacokinetic parameters of this compound. Such studies would be essential for any future development and for understanding the compound's disposition in a biological system. Without this foundational data, a comprehensive assessment of its safety and efficacy remains speculative.

Analytical Methodologies for Carpacin Quantification and Characterization Beyond Basic Identification

Chromatographic Techniques for Carpacin Analysis

Chromatography is a fundamental tool for the separation and purification of this compound from complex plant extracts. Various methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and scale.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. When coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is particularly useful for identifying this compound in a complex mixture by its characteristic UV absorption spectrum. The retention time of this compound in an HPLC system is dependent on the specific conditions, such as the column type, mobile phase composition, and flow rate. While a definitive retention time can only be determined under specific experimental parameters, the use of a standardized method allows for reproducible quantification.

For more sensitive and specific detection, HPLC can be coupled with a mass spectrometry (MS) detector (LC-MS). This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, significantly enhancing the confidence in identification.

ParameterTypical Conditions
ColumnReversed-phase C18
Mobile PhaseGradient of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid
DetectionDiode Array Detector (DAD) or Mass Spectrometry (MS)
Expected Retention BehaviorThis compound, being a moderately polar compound, will have a characteristic retention time based on the specific gradient program.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound, particularly within essential oil fractions. In GC-MS, compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint.

The retention of a compound in GC is often expressed as a Kovats retention index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for better inter-laboratory comparison of data. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions resulting from the cleavage of specific bonds within the molecule.

ParameterTypical Conditions
ColumnNon-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms)
Carrier GasHelium
IonizationElectron Ionization (EI) at 70 eV
DetectionMass Spectrometer (Quadrupole, Ion Trap, or TOF)

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the initial screening of plant extracts for the presence of this compound and for monitoring the progress of its purification. By spotting the extract on a silica (B1680970) gel plate and developing it with an appropriate solvent system, this compound can be visualized as a distinct spot under UV light or after staining.

For the isolation of larger quantities of this compound for further analysis, preparative chromatography techniques are employed. Preparative TLC, using thicker silica plates, allows for the separation and subsequent scraping of the band corresponding to this compound for elution. For larger scale purification, column chromatography, often using silica gel as the stationary phase, is the method of choice. These preparative techniques are essential for obtaining pure this compound for detailed spectroscopic characterization.

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Once this compound has been isolated and purified, spectroscopic methods are indispensable for the definitive confirmation of its chemical structure and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), their integration (relative number of protons), and their splitting patterns (due to coupling with neighboring protons). The ¹³C NMR spectrum shows the number of different types of carbon atoms and their chemical shifts.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY identifies protons that are coupled to each other, while HSQC correlates directly bonded proton and carbon atoms. HMBC reveals longer-range correlations between protons and carbons, allowing for the connection of different molecular fragments.

Based on available literature, the following are the reported ¹H and ¹³C NMR spectral data for this compound:

¹H and ¹³C NMR Spectral Data for this compound
PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
1'129.5-
2'105.56.58 (s)
3'147.5-
4'144.0-
5'108.06.70 (s)
6'118.9-
α129.56.23 (d, 15.6)
β123.06.00 (dq, 15.6, 6.4)
γ18.31.83 (d, 6.4)
OCH356.23.85 (s)
OCH2O100.85.89 (s)

Mass Spectrometry (MS/MS, High-Resolution MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its molecular formula.

Tandem Mass Spectrometry (MS/MS) is used to further investigate the structure of the molecule. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing insights into the connectivity of the atoms within the molecule. The fragmentation pattern is a unique characteristic of the compound and can be used for its identification and structural confirmation.

Expected Mass Spectrometry Data for this compound
TechniqueExpected Observation
High-Resolution MS (HRMS)Accurate mass measurement confirming the molecular formula C11H12O3.
Tandem MS (MS/MS)Characteristic fragmentation pattern showing losses of key functional groups such as the methyl group (-15 Da) and fragments related to the methylenedioxy and propenyl side chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable analytical techniques for the characterization of this compound, providing insights into its molecular structure and electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum displays absorption bands corresponding to specific molecular vibrations. mdpi.com For this compound, characteristic absorption peaks can be attributed to the various functional groups within its structure. For instance, bands in the range of 3600-3200 cm⁻¹ can be ascribed to the angular deformation of C-H bonds, while the 3000-2800 cm⁻¹ region corresponds to C-H stretching vibrations in -CH₂ and -CH₃ groups. mdpi.com The region between 1200-1000 cm⁻¹ is typically associated with the stretching vibrations of the pyranose ring and C-O-C and C-O-H moieties, which are characteristic of many natural products. mdpi.com

In more complex molecules, such as those related to this compound, specific bands can provide further structural information. For example, the presence of amide I and amide II bands between 1013 cm⁻¹ and 1033 cm⁻¹ can indicate C–O stretching, while the disappearance of a band in the 1725–1735 cm⁻¹ range might suggest the involvement of an aldehyde group in a chemical reaction. mdpi.com The strongest ion bands for polycyclic aromatic hydrocarbons, a broad class of compounds to which this compound is related, typically appear in the 1450 to 1300 cm⁻¹ range, reflecting enhanced C-C stretching and C-H in-plane bending modes. astrochemistry.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of a compound is influenced by the nature of its chromophores and their conjugation. iosrjen.org For this compound and related compounds, the UV-Vis profile can reveal absorption bands indicative of the presence of flavonoids, phenolic compounds, tannins, and other secondary metabolites. nih.gov

The qualitative UV-Vis spectrum is typically recorded over a wavelength range of 190 to 800 nm to capture all relevant electronic transitions. iosrjen.org The absorption spectra of extracts containing this compound can be complex, with multiple overlapping peaks. researchgate.net By comparing the spectrum of a purified sample with that of known reference compounds, it is possible to identify the major components. researchgate.net For example, a red shift in the absorption peak when a compound is adsorbed onto a surface like TiO₂ can provide information about its interaction with the substrate. researchgate.net The specific wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule and can be used for both qualitative identification and quantitative analysis. researchgate.net

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the comprehensive analysis of this compound and its metabolites.

LC-MS/MS for Metabolite Identification and Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of this compound and its metabolites in complex biological matrices. mdpi.complos.org This technique combines the high-resolution separation of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process, often using a C18 column, to resolve the various components. mdpi.com The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information about the molecular weight and structure of the analytes. ekb.eg By comparing the fragmentation patterns with those of known standards or by using high-resolution mass spectrometry to determine the elemental composition, it is possible to identify the metabolites of this compound. ekb.eg

LC-MS/MS can be used for both targeted and untargeted metabolomics studies. mdpi.com In a targeted approach, the instrument is set to monitor for specific parent and daughter ions, which increases the sensitivity and selectivity of the analysis. nih.gov This is particularly useful for quantifying known metabolites of this compound. nih.gov In an untargeted approach, the instrument collects data over a wide mass range, allowing for the discovery of novel metabolites. mdpi.com

The choice of ionization source, such as electrospray ionization (ESI), is crucial for achieving optimal sensitivity. mdpi.com The development of a robust LC-MS/MS method involves optimizing various parameters, including the mobile phase composition, gradient elution profile, and mass spectrometer settings. unav.edu A well-optimized method can achieve a short analysis time, making it suitable for high-throughput screening. mdpi.com

GC-MS for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile components that may be present in samples containing this compound. nih.govmdpi.com This technique is particularly useful for identifying compounds that contribute to the aroma and flavor profile of natural products. mdpi.com

In GC-MS, the sample is first vaporized and then separated based on the volatility and polarity of its components in a capillary column. nih.gov The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries, such as the NIST library, for compound identification. nih.gov

Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile compounds. nih.gov This technique involves exposing a coated fiber to the headspace above the sample, which allows for the selective extraction and preconcentration of volatile analytes. nih.gov The fiber is then desorbed in the GC inlet for analysis. embrapa.br

The GC-MS method can be optimized by adjusting parameters such as the column type, temperature program, and carrier gas flow rate. nih.gov A typical GC-MS analysis involves a temperature program that starts at a low temperature and gradually increases to a higher temperature to ensure the separation of a wide range of volatile compounds. nih.gov The use of a selective ion monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis for specific target compounds. nih.gov

Method Validation and Quality Control in this compound Analysis

Method validation is a critical aspect of any analytical procedure, ensuring that the method is reliable, reproducible, and suitable for its intended purpose. pharmavalidation.in For the analysis of this compound, a comprehensive validation process is essential to guarantee the quality and accuracy of the results. benthamscience.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, but not necessarily quantified with acceptable accuracy and precision. wiley.commtc-usa.com It is often defined as the concentration that produces a signal-to-noise ratio of 3:1. tbzmed.ac.ir

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. wiley.commtc-usa.com It is typically defined as the concentration that produces a signal-to-noise ratio of 10:1. mtc-usa.com

The LOD and LOQ are crucial parameters for methods used to analyze low levels of this compound, such as in biological samples or for impurity profiling. europa.eu These parameters are determined experimentally by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio or by using statistical methods based on the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irresearchgate.net

Emerging Research Areas and Future Directions in Carpacin Studies

Nanotechnology-Based Delivery Systems for Carpacin Research Probes

The application of nanotechnology in developing delivery systems for research probes, including natural compounds like this compound, is an active area of investigation. Nanocarriers offer advantages such as improved targeting, enhanced cellular uptake, and increased stability, which can be crucial for studying the biological effects of compounds. mdpi.comresearchgate.netnih.gov Various types of nanocarriers, including polymeric nanoparticles, liposomes, and carbon-based nanomaterials, are being explored for drug delivery applications. nih.govfrontiersin.org Research probes incorporating this compound within nanotechnology-based systems could allow for more precise delivery to specific cells or tissues, facilitating a deeper understanding of its mechanisms of action and potential applications. Future research may focus on designing and characterizing specific nanocarrier systems optimized for this compound delivery in various research contexts. nih.gov

Synthetic Biology Approaches for Enhanced Biosynthesis and Production of this compound

Synthetic biology offers powerful tools for optimizing the biosynthesis and production of natural products like this compound. This involves designing and engineering biological systems, such as microorganisms, to enhance the yield or facilitate the production of target compounds. anr.frrsc.orgmdpi.comsciepublish.com Approaches like combinatorial biosynthesis and mutasynthesis, which involve manipulating biosynthetic gene clusters and feeding modified precursors, can lead to the generation of natural product analogues and potentially improve production efficiency. anr.fr Given that this compound is a naturally occurring phenylpropanoid and a biosynthetic precursor to carpanone (B1204028), synthetic biology could be employed to engineer host organisms for increased this compound production or to create novel this compound derivatives with altered properties. wikipedia.orgwikipedia.org Research in this area could focus on identifying and manipulating the specific enzymes and pathways involved in this compound biosynthesis. rsc.org

Investigations into Novel Biological Targets and Undiscovered Mechanisms of this compound Action

Uncovering novel biological targets and undiscovered mechanisms of action is a critical area for future this compound research. While some initial studies have explored potential uses, a comprehensive understanding of how this compound interacts with biological systems at a molecular level is still needed. wikipedia.orgdocksci.com Research into other natural compounds highlights the complexity of their interactions and the potential for multiple mechanisms of action. researchgate.net Techniques such as network pharmacology and systems biology can be employed to identify potential protein targets and signaling pathways modulated by this compound. nih.govresearchgate.net Future studies should focus on in-depth investigations using a combination of in vitro and in vivo models to elucidate the precise molecular events triggered by this compound exposure.

Computational Drug Discovery and Repurposing Research for this compound (Preclinical Focus)

Computational approaches are increasingly valuable in drug discovery and repurposing efforts, and this applies to natural compounds like this compound in preclinical research. frontiersin.orgnih.govarxiv.orgnih.gov In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and network analysis, can be used to predict potential biological activities, identify putative targets, and explore possibilities for repurposing this compound for new applications. researchgate.netfrontiersin.orgnih.govnih.govmedrxiv.org These methods leverage existing data on chemical structures, biological targets, and disease pathways to generate hypotheses that can then be tested experimentally. nih.gov Preclinical computational studies on this compound could help prioritize research directions and potentially identify novel therapeutic uses before extensive laboratory work.

Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The application of omics technologies is crucial for gaining a holistic understanding of the biological effects of this compound. humanspecificresearch.orgmdpi.comuninet.eduresearchgate.netepiskin.com Genomics, proteomics, and metabolomics can provide comprehensive insights into how this compound influences gene expression, protein profiles, and metabolic pathways within biological systems. humanspecificresearch.orgmdpi.comuninet.eduresearchgate.net By analyzing these large datasets, researchers can identify biomarkers of this compound activity, understand its impact on cellular processes, and potentially uncover new therapeutic targets. uninet.eduresearchgate.net Integrating data from multiple omics platforms can provide a more complete picture of the complex interactions between this compound and biological systems. uninet.eduresearchgate.net Future this compound research should leverage these technologies to comprehensively characterize its biological footprint.

Addressing Knowledge Gaps and Future Research Prioritization in this compound Studies

Despite some initial research, significant knowledge gaps remain regarding this compound. Future research needs to prioritize addressing these gaps to fully understand its potential and limitations. This includes conducting more in-depth studies on its biological activities, elucidating its precise mechanisms of action, and exploring its potential in various health contexts. Prioritization should be given to research areas that hold the most promise for therapeutic or other beneficial applications, while also considering the feasibility and resources required for such investigations. Identifying and addressing these gaps through well-designed studies will be essential for advancing this compound research. estro.org

Q & A

Basic: How can researchers verify the structural identity and purity of Carpacin in synthetic studies?

To confirm structural identity, employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for atomic-level resolution of the molecular structure and Mass Spectrometry (MS) for molecular weight validation. For purity assessment, use High-Performance Liquid Chromatography (HPLC) with a purity threshold ≥95%. New compounds require full spectral data and elemental analysis, while known compounds should cross-reference existing literature .

Basic: What experimental design considerations are critical for initial pharmacological testing of this compound?

Design dose-response studies with appropriate controls (vehicle and positive controls) to establish efficacy thresholds. Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with triplicate measurements to ensure reproducibility. Include IC₅₀/EC₅₀ calculations and statistical validation (e.g., ANOVA with post-hoc tests). Document all protocols in detail to enable replication .

Advanced: How should researchers approach contradictory findings in this compound’s mechanism of action across studies?

Conduct a systematic literature review to map discrepancies. Analyze variables such as assay conditions (pH, temperature), cell lines, or dosing regimens. Use meta-analysis to quantify heterogeneity, and validate hypotheses through orthogonal assays (e.g., CRISPR knockdowns to confirm target engagement). Re-evaluate statistical power and effect sizes in conflicting studies .

Advanced: What methodologies enable the optimization of this compound’s synthetic yield while maintaining stereochemical integrity?

Apply Design of Experiments (DoE) to test reaction parameters (catalyst loading, solvent polarity, temperature). Monitor stereochemistry via Chiral HPLC or X-ray crystallography . Use kinetic studies to identify rate-limiting steps. Optimize purification via flash chromatography or recrystallization, and validate outcomes with HPLC-MS .

Basic: What are the key steps in developing a validated analytical method for this compound quantification in biological matrices?

Validate methods per ICH guidelines :

  • Linearity : 5-point calibration curve (R² ≥0.99).
  • Accuracy/Precision : ±15% deviation for QC samples.
  • Selectivity : Assess interference from matrix components.
  • Stability : Test freeze-thaw cycles and long-term storage. Use LC-MS/MS for high sensitivity in complex matrices .

Advanced: How can computational chemistry techniques be integrated into this compound’s structure-activity relationship (SAR) studies?

Perform molecular docking to predict binding modes against target proteins. Validate with Molecular Dynamics (MD) simulations (≥100 ns trajectories). Use QSAR models to correlate structural modifications with bioactivity. Cross-reference computational predictions with experimental IC₅₀ values to refine models .

Advanced: What strategies are effective for resolving discrepancies between in silico predictions and experimental bioactivity data for this compound derivatives?

Re-examine force field parameters and solvent models in simulations. Validate docking poses with crystallographic data . Test derivatives in secondary assays to rule out off-target effects. Use Bayesian statistics to quantify prediction confidence intervals .

Basic: What ethical considerations are paramount when designing animal studies involving this compound?

Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Obtain IACUC approval for protocols, ensuring humane endpoints and pain management. Include sample size calculations to minimize animal use. Document compliance with ARRIVE guidelines in publications .

Advanced: How can proteomic profiling be systematically employed to elucidate this compound’s polypharmacological effects?

Use LC-MS-based proteomics to identify differentially expressed proteins post-treatment. Integrate with KEGG pathway analysis to map affected biological processes. Validate hits via Western blot or siRNA knockdowns . Employ network pharmacology models to predict multi-target interactions .

Basic: What quality control measures are essential for ensuring batch-to-batch consistency in this compound reference standard production?

Implement HPLC purity checks , residual solvent analysis (per ICH Q3C), and water content testing (Karl Fischer). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Certify standards with CoA documentation traceable to USP/EP guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.